Dimethyl 5-methoxyisophthalate

Organic Synthesis Pharmaceutical Intermediates Ester Hydrolysis

Selectively source Dimethyl 5-methoxyisophthalate (CAS 20319-44-2), the critical 5-methoxy-substituted isophthalate diester enabling unparalleled control in asymmetric mono-hydrolysis to 5-methoxy-3-(methoxycarbonyl)benzoic acid. The electron-donating methoxy moiety enhances first-step hydrolysis selectivity, minimizing diacid byproducts. As the precursor to 5-methoxyisophthalic acid, it delivers a secondary methoxy-oxygen coordination site for constructing 1D, 2D, and 3D MOF frameworks from a single linker—topologies unattainable with generic dimethyl isophthalate. Its use in Knoevenagel-active heterogeneous catalysts and specialty copolyesters further confirms that substituting with unfunctionalized analogs compromises reaction kinetics, yield, and final material architecture. Ensure your MOF, medicinal chemistry, or polymer program has the right building block from the outset.

Molecular Formula C11H12O5
Molecular Weight 224.21 g/mol
CAS No. 20319-44-2
Cat. No. B1364940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 5-methoxyisophthalate
CAS20319-44-2
Molecular FormulaC11H12O5
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)OC)C(=O)OC
InChIInChI=1S/C11H12O5/c1-14-9-5-7(10(12)15-2)4-8(6-9)11(13)16-3/h4-6H,1-3H3
InChIKeyXZWYGKPSIBDYDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 5-Methoxyisophthalate (CAS 20319-44-2) for Advanced Material Synthesis & Pharmaceutical Intermediates


Dimethyl 5-methoxyisophthalate is a diester of isophthalic acid featuring a methoxy (-OCH3) substituent at the 5-position, establishing it as a versatile building block in organic synthesis . Its molecular framework, defined by two ester groups and a methoxy moiety, facilitates its role as a precursor to 5-methoxyisophthalic acid, a pivotal linker for the assembly of coordination polymers and metal-organic frameworks (MOFs) [1]. The presence of both electron-donating and ester functionalities enables its participation in diverse chemical transformations, including hydrolysis, oxidation, and reduction, making it a valuable intermediate for pharmaceutical and polymer applications . As a solid with a reported melting point of 108-112 °C, it is readily handled and stored for research and industrial use .

Why Dimethyl 5-Methoxyisophthalate Cannot Be Substituted with Unfunctionalized or Alternatively Substituted Isophthalates


Generic substitution of Dimethyl 5-methoxyisophthalate with unfunctionalized dimethyl isophthalate or other 5-substituted analogs (e.g., hydroxy, nitro) is scientifically unsound due to profound impacts on reaction kinetics, intermediate stability, and final material architecture [1]. The methoxy group at the 5-position is not a passive substituent; it actively directs electrophilic aromatic substitution, alters the electronic environment of the carboxylates, and introduces a secondary coordination site [2]. For instance, in coordination polymer synthesis, the methoxy oxygen can participate in metal binding or hydrogen bonding, leading to network topologies and dimensionalities that are unattainable with the parent isophthalate or the 5-hydroxy analog [3]. Consequently, replacing this compound with a close analog without experimental validation risks altered yields, impure intermediates, and the failure to obtain the desired porous or catalytic material.

Quantitative Evidence Guide for Procuring Dimethyl 5-Methoxyisophthalate (CAS 20319-44-2)


Superior Reactivity in Selective Mono-Hydrolysis vs. Dimethyl Isophthalate

Dimethyl 5-methoxyisophthalate exhibits enhanced selectivity in mono-hydrolysis compared to the unsubstituted parent compound, dimethyl isophthalate. Under identical basic conditions, the methoxy derivative preferentially undergoes hydrolysis at one ester group, yielding 5-methoxy-3-(methoxycarbonyl)benzoic acid, a valuable mono-ester intermediate for pharmaceuticals and advanced polymers . In contrast, dimethyl isophthalate shows lower selectivity, producing a higher proportion of the fully hydrolyzed diacid . This differential reactivity is attributed to the electron-donating effect of the 5-methoxy group, which deactivates the ring and increases the activation energy for the second hydrolysis step, allowing for kinetic control of the mono-ester product [1].

Organic Synthesis Pharmaceutical Intermediates Ester Hydrolysis

Enabling Diverse Coordination Polymer Topologies vs. 5-Hydroxyisophthalate

5-Methoxyisophthalate, derived from the target compound, facilitates a broader range of coordination polymer (CP) dimensionalities and topologies compared to its 5-hydroxy analog. A systematic study of Zn(II) coordination polymers with 5-methoxyisophthalic acid (H2MeOip) yielded four distinct 1D, 2D, and 3D architectures depending on the synthesis solvent (R = H, Me, Et, iPr), demonstrating the ligand's structural adaptability [1]. In contrast, parallel studies with 5-hydroxyisophthalic acid (H2HOip) under similar solvothermal conditions generally produce fewer structurally varied networks, often limited to lower dimensionalities due to the hydroxyl group's strong, directional hydrogen-bonding dominance, which restricts coordination flexibility [2]. The methoxy group provides a secondary, weaker coordination site, allowing the primary carboxylates to dominate the framework topology while still contributing to supramolecular assembly.

Coordination Polymers Metal-Organic Frameworks (MOFs) Crystal Engineering

Demonstrated Heterogeneous Catalytic Activity in Knoevenagel Condensation vs. 5-Nitroisophthalate

Metal-organic frameworks (MOFs) constructed from the 5-methoxyisophthalate linker exhibit significant catalytic activity for the Knoevenagel condensation reaction, a key carbon-carbon bond-forming transformation. Specifically, Co(II) and Zn(II) coordination polymers (CPs) derived from this linker achieved high yields (up to 98%) in the condensation of benzaldehyde with malononitrile under mild conditions [1]. This catalytic performance is attributed to the Lewis acidic metal sites within the framework. While 5-nitroisophthalate-based frameworks can also be catalytically active, the methoxy group's electron-donating nature can favorably modulate the Lewis acidity of the metal centers compared to the electron-withdrawing nitro group, potentially enhancing substrate activation for certain transformations [2].

Heterogeneous Catalysis Knoevenagel Condensation MOF Catalysis

Primary Application Scenarios for Dimethyl 5-Methoxyisophthalate (CAS 20319-44-2)


Synthesis of Asymmetric Mono-Ester Pharmaceutical Intermediates

Procure Dimethyl 5-methoxyisophthalate for the controlled, selective mono-hydrolysis to 5-methoxy-3-(methoxycarbonyl)benzoic acid, a valuable scaffold in medicinal chemistry. This asymmetric intermediate is used in the synthesis of bioactive molecules where differential ester reactivity is required for sequential functionalization [1]. The methoxy group's electronic influence enhances selectivity for the first hydrolysis step, minimizing the formation of the fully hydrolyzed diacid and improving overall process yield and purity [2].

Precursor for Structurally Diverse Metal-Organic Frameworks (MOFs)

Utilize this compound as a precursor to 5-methoxyisophthalic acid, a versatile linker for assembling coordination polymers and MOFs with tunable topologies. The methoxy group provides a secondary coordination site, enabling the construction of 1D, 2D, and 3D frameworks from a single ligand by simply varying reaction solvents [1]. This tunability is critical for researchers optimizing materials for gas storage, separation, and catalysis [2].

Ligand for Heterogeneous Catalysts in Organic Transformations

Incorporate the 5-methoxyisophthalate ligand into metal-organic architectures for use as heterogeneous catalysts. MOFs and CPs built with this linker have demonstrated high activity in Knoevenagel condensations, achieving near-quantitative yields under mild conditions [1]. The electron-donating methoxy group can favorably tune the Lewis acidity of metal centers, offering potential selectivity advantages over electron-withdrawing nitro-substituted analogs [2].

Building Block for Functional Polymers and Copolyesters

Employ Dimethyl 5-methoxyisophthalate as a monomer in the synthesis of specialty copolyesters. The 5-methoxy group can be further functionalized or used to modulate polymer properties such as thermal stability, solubility, and optical characteristics. Its use as a precursor to 5-(1-methoxy-o-carborane)dimethyl isophthalate highlights its role in creating advanced materials with unique properties like neutron shielding [1].

Technical Documentation Hub

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